molecular formula C16H38O2Sn B14304234 Dioctyl-lambda~2~-stannane--water (1/2) CAS No. 113383-02-1

Dioctyl-lambda~2~-stannane--water (1/2)

Cat. No.: B14304234
CAS No.: 113383-02-1
M. Wt: 381.2 g/mol
InChI Key: JDCFKVHGBXUASD-UHFFFAOYSA-N
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Description

Dioctyl-lambda~2~-stannane–water (1/2) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Dioctyl-lambda~2~-stannane–water (1/2) is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctyl-lambda~2~-stannane–water (1/2) typically involves the reaction of dioctyltin oxide with water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

(C8H17)2SnO+H2O(C8H17)2Sn(OH)2\text{(C}_8\text{H}_{17}\text{)}_2\text{SnO} + \text{H}_2\text{O} \rightarrow \text{(C}_8\text{H}_{17}\text{)}_2\text{Sn(OH)}_2 (C8​H17​)2​SnO+H2​O→(C8​H17​)2​Sn(OH)2​

Industrial Production Methods

In industrial settings, the production of Dioctyl-lambda~2~-stannane–water (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dioctyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dioctyltin oxide.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Dioctyl-lambda~2~-stannane–water (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from the reactions of Dioctyl-lambda~2~-stannane–water (1/2) depend on the type of reaction. For example, oxidation reactions yield dioctyltin oxide, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom.

Scientific Research Applications

Dioctyl-lambda~2~-stannane–water (1/2) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.

Mechanism of Action

The mechanism of action of Dioctyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. The tin atom in the compound can form coordination complexes with other molecules, which can alter their chemical reactivity. This property is exploited in catalysis, where the compound facilitates the formation or breaking of chemical bonds in the reactants.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dioctyl-lambda~2~-stannane–water (1/2) include:

  • Dioctyltin dilaurate
  • Dioctyltin oxide
  • Dioctyltin dichloride

Uniqueness

What sets Dioctyl-lambda~2~-stannane–water (1/2) apart from these similar compounds is its specific chemical structure and the presence of water in its composition. This unique structure imparts distinct chemical properties, such as its reactivity and ability to form coordination complexes, making it particularly useful in certain applications.

Properties

CAS No.

113383-02-1

Molecular Formula

C16H38O2Sn

Molecular Weight

381.2 g/mol

IUPAC Name

dioctyltin;dihydrate

InChI

InChI=1S/2C8H17.2H2O.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H2;

InChI Key

JDCFKVHGBXUASD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Sn]CCCCCCCC.O.O

Origin of Product

United States

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